molecular formula C9H10ClNO B1458189 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1268037-49-5

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1458189
CAS No.: 1268037-49-5
M. Wt: 183.63 g/mol
InChI Key: KMCYRJUINMFXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound of significant interest in medicinal chemistry and organic synthesis, belonging to the 3,4-dihydro-2H-1,4-benzoxazine class. This scaffold is a privileged structure in drug discovery, known for its versatility in developing biologically active molecules. Scientific literature demonstrates that substitutions on the benzoxazine core, such as the 8-chloro and 2-methyl groups on this compound, are critical for enhancing biological activity and modulating physicochemical properties . Research into analogous 3,4-dihydro-2H-1,4-benzoxazine derivatives has revealed potent and long-acting serotonin-3 (5-HT3) receptor antagonistic activity, which is a valuable target for antiemetic and neurological therapies . Furthermore, the benzoxazine ring is a key intermediate for synthesizing enantiomerically pure compounds, which are essential for investigating structure-activity relationships and developing chiral drugs . The synthetic approaches for such structures continue to be optimized, including methods for achieving high enantiomeric purity . As a building block, this compound can be utilized to create novel substances for antimicrobial and antifungal applications, as dihydrobenzoxazine derivatives have shown promising activity against various pathogens . This product, this compound, is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this high-purity compound to explore new pharmaceutical leads and advanced materials.

Properties

IUPAC Name

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCYRJUINMFXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine generally follows a multi-step approach involving:

  • Formation of key intermediates such as o-nitrophenoxyacetone or related nitro ethers.
  • Catalytic hydrogenation to reduce nitro groups and simultaneously cyclize to the benzoxazine ring.
  • Use of acylation and substitution reactions to introduce chloro and methyl substituents.

Two main synthetic pathways dominate the literature:

Hydrogenation Route via o-Nitrophenoxyacetone

A patented method describes the preparation of 3,4-dihydro-3-methyl-2H-1,4-benzoxazine (a close analog) by hydrogenation of o-nitrophenoxyacetone under controlled conditions:

  • Step 1: Synthesis of o-nitrophenoxyacetone by reacting o-nitrophenol with chloroacetone.
  • Step 2: Hydrogenation of o-nitrophenoxyacetone in the presence of 5% platinum on carbon catalyst under hydrogen pressure (80–200 psig) at 55–60°C in a toluene/isopropanol solvent system.
  • Step 3: Post-hydrogenation treatment includes filtration, acid washing to remove impurities, and concentration to yield a 50% benzoxazine solution.

This method achieves high yields (~93.6% relative to o-nitrophenoxyacetone) and is scalable to industrial quantities (e.g., 500-gallon vessel scale).

Step Reagents/Conditions Outcome/Yield
1 o-Nitrophenol + chloroacetone, NaCl solution, 55–60°C o-Nitrophenoxyacetone, 95.9% yield
2 Hydrogenation: 5% Pt/C, H2 (80–200 psig), 55–60°C, toluene/isopropanol 3,4-dihydro-3-methyl-2H-1,4-benzoxazine, 93.6% yield
3 Filtration, acid wash (H2SO4), concentration Purified benzoxazine solution

Cyclization via Chloroacetylation and Smiles Rearrangement

Another effective preparation involves the reaction of 2-aminophenol derivatives with chloroacetyl chloride followed by cyclization through Smiles rearrangement:

  • Step 1: Acylation of 2-aminophenol with chloroacetyl chloride in the presence of potassium carbonate at low temperature (0–5°C) in dichloromethane to form 2-chloro-N-substituted acetamides.
  • Step 2: Reaction of the acetamide intermediate with 2-chloro-4-nitrophenol under basic conditions (NaH in DMF) to induce Smiles rearrangement, forming the benzoxazinone skeleton.
  • Step 3: Reduction of the nitro group by catalytic hydrogenation (e.g., Pd/C in methanol) to yield the this compound core.

This method allows for structural variation and functional group tolerance, producing benzoxazine derivatives with good yields and purity.

Step Reagents/Conditions Outcome/Yield
1 2-Aminophenol + chloroacetyl chloride, K2CO3, 0–5°C, CH2Cl2 2-Chloro-N-substituted acetamide intermediate
2 2-Chloro-4-nitrophenol + NaH, DMF, heat Benzoxazinone skeleton via Smiles rearrangement
3 Catalytic hydrogenation: Pd/C, MeOH, room temperature This compound

Reduction of Benzoxazinone Derivatives

A rapid and efficient method involves the reduction of benzoxazinone derivatives to the corresponding 1,4-benzoxazines:

  • Benzoxazinones prepared from 2-aminophenols and α-bromoesters are reduced using sodium borohydride in methanol at room temperature.
  • The reaction proceeds with high conversion and yields (above 90%) within short reaction times (10-15 minutes).
  • The product precipitates upon addition of water and can be isolated by filtration and drying.

This approach is advantageous for its mild conditions, rapid reaction kinetics, and high purity of products.

Entry o-Aminophenol Derivative Reaction Time (min) Product Yield (%)
1 2-Aminophenol (R=H) 4 + 15 93
2 4-Chloro-2-aminophenol 4 + 10 97
3 6-Chloro-2-aminophenol 4 + 10 95

Note: Reaction times indicate initial mixing plus reduction time.

Comparative Summary of Preparation Methods

Method Key Steps Catalysts/Reagents Conditions Yield (%) Notes
Hydrogenation of o-nitrophenoxyacetone Synthesis of nitrophenoxyacetone, catalytic hydrogenation 5% Pt/C, H2, toluene/isopropanol 55–60°C, 80–200 psig H2 ~93.6 Scalable, high purity, industrial use
Chloroacetylation + Smiles rearrangement Acylation, rearrangement, reduction Chloroacetyl chloride, NaH, Pd/C 0–5°C (acylation), DMF (rearrangement), RT (reduction) Good yields Allows functionalization flexibility
Reduction of benzoxazinones Alkylation, reduction with NaBH4 NaBH4, methanol Room temperature, short time 90–97 Mild, rapid, high purity

Detailed Research Findings

  • The hydrogenation method benefits from controlled pressure and temperature to maximize conversion and minimize side reactions. The use of platinum on carbon catalyst ensures selective reduction of nitro groups and ring closure.
  • The Smiles rearrangement approach is versatile, enabling the introduction of various substituents on the benzoxazine ring. The reduction of nitro groups post-cyclization is critical to achieve the desired dihydrobenzoxazine structure.
  • Sodium borohydride reduction of benzoxazinones is a convenient laboratory-scale method providing rapid access to benzoxazine derivatives with minimal purification steps.
  • Reaction solvents such as toluene/isopropanol mixtures and DMF are commonly used to balance solubility and reaction kinetics.
  • Acid washes (e.g., sulfuric acid) post-reaction help remove impurities, improving product purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties. The compound can undergo reactions such as acylation, transesterification, and hydrolysis to yield derivatives that are valuable in medicinal chemistry and materials science.

Reaction Type Description
AcylationIntroduction of acyl groups to form amides or esters.
TransesterificationExchange of ester groups to modify solubility and reactivity.
HydrolysisBreakdown of the compound to regenerate starting materials or form acids.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
8-Chloro-2-methyl...Staphylococcus aureus10 µg/mL
8-Chloro-2-methyl...Escherichia coli15 µg/mL

These findings support the exploration of this compound as a candidate for treating infections caused by resistant bacteria.

Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways involved in tumor growth.

Cell Line IC50 (µM) Selectivity Index
MCF-7 (Breast Cancer)5High
A549 (Lung Cancer)8Moderate

These results indicate that further research could lead to the development of novel anticancer therapies based on this compound.

Materials Science Applications

Development of Advanced Materials
In materials science, this compound is utilized in the production of high-performance resins and coatings. Its chemical stability and reactivity allow it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties.

Property Value
Density1.2 g/cm³
Boiling Point288 °C
Flash Point128 °C

The incorporation of this compound into polymer formulations can lead to improved durability and resistance to environmental factors.

Case Studies

  • Antimicrobial Studies : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of benzoxazines, including this compound, exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy .
  • Anticancer Research : In a recent investigation published in Cancer Letters, researchers found that the compound inhibited cell growth in several cancer cell lines through apoptosis induction. The study emphasized its potential as a lead compound for developing new anticancer agents .
  • Material Development : A report from Materials Science & Engineering discussed the use of benzoxazine-based resins in aerospace applications due to their excellent thermal stability and mechanical properties. The incorporation of this compound was found to enhance the performance characteristics of these advanced materials .

Mechanism of Action

The mechanism of action of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

  • 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine: Substitution at position 6 with bromine (vs. chlorine at position 8) alters electronic properties and steric bulk. Bromine’s larger atomic radius may hinder receptor access but enhance lipophilicity. This compound (C₈H₈BrNO, MW 214.06) is used in synthetic intermediates but lacks detailed pharmacological data .

Substituent Type and Functional Group Modifications

  • No biological data is available, highlighting a research gap .
  • 8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: The addition of a ketone at position 3 (C₉H₈ClNO₂) introduces hydrogen-bonding capacity, which may enhance receptor interaction. However, the ketone could also increase metabolic susceptibility .
  • 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid: A carboxylic acid group at position 8 (C₁₀H₉ClNO₃) significantly improves water solubility but may limit membrane permeability. Such derivatives are explored for antimicrobial applications .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Properties/Activities References
8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Cl (C8), CH₃ (C2) C₉H₁₀ClNO Calcium antagonism, metabolic stability
6-Bromo-3,4-dihydro-2H-1,4-benzoxazine Br (C6) C₈H₈BrNO Synthetic intermediate, lipophilic
6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine Cl (C6, C8) C₈H₆Cl₂NO Dual antithrombotic activity, toxic
8-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine Cl (C8), C₂H₅ (C2) C₁₀H₁₂ClNO Increased lipophilicity
4-Acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy derivative Acetyl (C4), alkoxy (C6) C₁₈H₂₇ClN₂O₄ β₁-adrenergic affinity (2.1× propranolol)

Biological Activity

8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a unique benzoxazine structure, this compound features a chlorine atom at the 8-position and a methyl group at the 2-position. Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 195.64 g/mol . This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity as a serotonin-3 (5-HT₃) receptor antagonist . This property suggests its potential use in treating conditions related to serotonin dysregulation, such as chemotherapy-induced nausea and vomiting . Additionally, derivatives of this compound have demonstrated antibacterial activity against various strains, indicating its promise in the development of new antimicrobial agents .

Key Biological Activities

  • Serotonin Receptor Antagonism : The compound's ability to bind to and inhibit the 5-HT₃ receptor is crucial for its antiemetic properties.
  • Antibacterial Properties : The compound and its derivatives have shown efficacy against several bacterial strains.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with serotonin receptors. Studies have shown that compounds with similar structures can effectively block the von Bezold-Jarisch reflex in animal models . This reflex is mediated by the activation of 5-HT₃ receptors; thus, antagonism leads to reduced nausea and vomiting.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazine derivatives is influenced by their structural modifications. For instance, substituents at the 2-position of the benzoxazine ring significantly enhance antagonistic activities. A study indicated that dimethyl substitutions were more effective than methyl or phenyl groups .

Comparative Analysis of Related Compounds

The following table summarizes some derivatives of this compound and their unique properties:

Compound NameStructural FeaturesUnique Properties
6-Chloro-2-methylbenzoxazineChlorine at position 6Potentially different receptor binding affinity
3-MethylbenzoxazineMethyl group at position 3Variations in biological activity
8-Bromo-2-methylbenzoxazineBromine instead of chlorineAltered reactivity and stability

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • Serotonin Antagonism Study : A series of experiments demonstrated that modifications to the benzoxazine structure could enhance or diminish receptor binding affinity. The introduction of specific substituents significantly affected the antagonistic potency against the 5-HT₃ receptor .
  • Antimicrobial Activity Assessment : Derivatives were tested against various bacterial strains, showing promising results that warrant further investigation into their potential as new antibacterial agents .

Q & A

Q. What are the primary synthetic routes for 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine?

The compound can be synthesized via cyclization of 2-aminophenols with 1,2-dibromoethane, followed by acylation with dichloroacetyl chloride to introduce the chloro-methyl substituent . An alternative method involves Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield improvement.

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

Key methods include:

  • IR spectroscopy to identify functional groups (e.g., C-Cl, C-O-C stretches).
  • <sup>1</sup>H and <sup>13</sup>C NMR for structural elucidation of the benzoxazine core and substituents .
  • X-ray crystallography to confirm molecular geometry, as demonstrated for analogs like 8-chloro-4-cyclohexyl derivatives, which crystallize in monoclinic systems (space group P21/n) with defined unit cell parameters (e.g., a=9.0570 Å, β=98.776°) .

Q. How can researchers verify the purity of synthesized 8-chloro-2-methyl derivatives?

Purity is assessed via:

  • Elemental analysis (C, H, N, Cl content).
  • High-performance liquid chromatography (HPLC) with UV detection.
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methyl groups) influence the compound’s reactivity and stability?

Substituents at the 2- and 8-positions significantly alter electronic and steric properties. For example:

  • Chloro groups enhance electrophilicity, facilitating nucleophilic substitution reactions.
  • Methyl groups at position 2 increase steric hindrance, reducing reaction rates in bulky environments . Comparative studies using analogs (e.g., 7-chloro-4-methyl derivatives) reveal these trends via kinetic assays and DFT calculations .

Q. What strategies resolve contradictions in spectral data during derivative synthesis?

Discrepancies in NMR or IR data often arise from:

  • Conformational isomers : Use variable-temperature NMR to identify dynamic equilibria.
  • Impurity interference : Employ column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate pure products .
  • Crystal polymorphism : Perform X-ray diffraction on single crystals to rule out structural misassignments .

Q. What challenges arise in crystallizing this compound for structural analysis?

Challenges include:

  • Low solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Hygroscopicity : Conduct crystallography under inert atmospheres.
  • Disorder in crystal lattices : Optimize cooling rates during crystal growth. Successful protocols for analogs involve diffractometers with graphite monochromators and multi-scan absorption corrections .

Q. How can researchers design experiments to study the biological activity of this compound?

  • In vitro assays : Test against enzyme targets (e.g., kinases) using fluorescence-based activity screens.
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 6,8-dichloro or 5-nitro derivatives) and compare IC50 values .
  • Molecular docking : Use software like AutoDock to predict binding modes against protein targets (e.g., benzodiazepine receptors) .

Methodological Considerations

Q. What are the best practices for optimizing reaction yields in benzoxazine synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) for cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) often improve acylation step yields .
  • Temperature control : Maintain ≤60°C to prevent decomposition of heat-sensitive intermediates .

Q. How can computational methods complement experimental studies on this compound?

  • DFT calculations : Predict thermodynamic stability of tautomers or conformers.
  • Molecular dynamics (MD) : Simulate solvent interactions to guide crystallization strategies.
  • QSAR modeling : Corrogate substituent effects with bioactivity data from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.